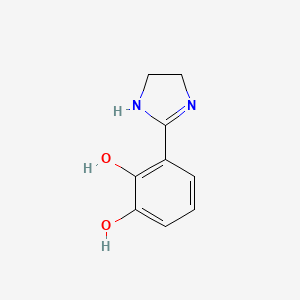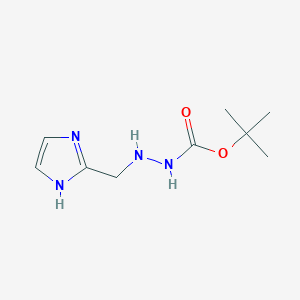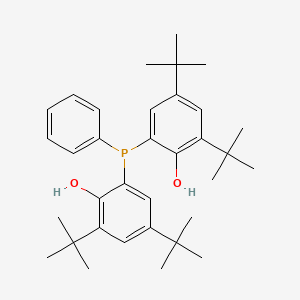
3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol is a compound that features both an imidazole ring and a benzene ring with two hydroxyl groups The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the benzene ring is a six-membered aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amido-nitrile to form the imidazole ring, followed by the attachment of the benzene ring through a series of substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of metal-organic frameworks (MOFs) to facilitate the synthesis. MOFs can provide a controlled environment for the formation of the imidazole ring and the subsequent attachment of the benzene ring .
Análisis De Reacciones Químicas
Types of Reactions
3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include quinones from oxidation, dihydroimidazole derivatives from reduction, and various substituted benzene derivatives from substitution reactions .
Aplicaciones Científicas De Investigación
3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives and benzene diols, such as:
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- 1,2,4,5-tetra(1H-imidazol-1-yl)benzene .
Uniqueness
What sets 3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol apart is the combination of the imidazole ring and the benzene ring with hydroxyl groups, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
3-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C9H10N2O2/c12-7-3-1-2-6(8(7)13)9-10-4-5-11-9/h1-3,12-13H,4-5H2,(H,10,11) |
Clave InChI |
KEUHABWVVGQEQY-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)C2=C(C(=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Oxaspiro[2.5]octan-1-amine](/img/structure/B12834674.png)

![2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile](/img/structure/B12834689.png)
![N-(1H-Benzo[d]imidazol-6-yl)acrylamide](/img/structure/B12834713.png)

![(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine](/img/structure/B12834720.png)




![4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine](/img/structure/B12834756.png)

![5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
